2-(2-Chloroethoxy)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3383-79-7 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(2-chloroethoxy)naphthalene |
InChI |
InChI=1S/C12H11ClO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChI Key |
WOSQDGSCRQAGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Chloroethoxy Naphthalene and Its Analogues
Strategic Approaches to C-O and C-Cl Bond Formation
The construction of the 2-(2-chloroethoxy)naphthalene molecule hinges on the effective formation of a carbon-oxygen (C-O) ether linkage and the presence of a carbon-chlorine (C-Cl) bond. Several classical and modern synthetic strategies are employed to achieve this, each with its own set of advantages and mechanistic considerations.
Nucleophilic Substitution Reactions in Ether Synthesis
The Williamson ether synthesis stands as a cornerstone for the formation of the ether bond in this compound. wvu.edubyjus.comwikipedia.org This method is a bimolecular nucleophilic substitution (SN2) reaction, a one-step process where a nucleophile attacks an electrophilic center, leading to the simultaneous departure of a leaving group. libretexts.orglibretexts.org
In the context of synthesizing this compound, the reaction typically involves the deprotonation of 2-naphthol (B1666908) to form the more nucleophilic 2-naphthoxide ion. wvu.educhegg.com This is usually achieved using a base like sodium hydroxide. wvu.educhegg.com The resulting naphthoxide ion then attacks a suitable electrophile, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644), where the bromine or one of the chlorine atoms acts as the leaving group. The SN2 mechanism necessitates a backside attack, which is most efficient with primary or methyl halides. wvu.eduwikipedia.org
The reaction is stereospecific, meaning that the stereochemistry of the reactants dictates the stereochemistry of the products. libretexts.org For the synthesis of ethers, this reaction is versatile, allowing for the preparation of both symmetrical and asymmetrical ethers. byjus.comwikipedia.org To enhance reaction rates and efficiency, especially in industrial settings, phase-transfer catalysts (PTCs) are often employed. byjus.comwikipedia.org These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the anionic nucleophile from an aqueous phase to the organic phase where the alkyl halide is soluble. wikipedia.orgambeed.com
Table 1: Key Features of Williamson Ether Synthesis for this compound
| Feature | Description |
|---|---|
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) wikipedia.org |
| Nucleophile | 2-Naphthoxide ion (from 2-naphthol and a base) wvu.edu |
| Electrophile | Primary alkyl halide (e.g., 1-bromo-2-chloroethane) wvu.edu |
| Mechanism | Concerted, one-step process with backside attack libretexts.org |
| Catalysis | Often utilizes phase-transfer catalysts (PTCs) byjus.comwikipedia.org |
Alkylation Procedures for Chloroethoxy Moieties
Alkylation of the naphthalene (B1677914) nucleus is a fundamental process for introducing alkyl side chains. rsc.orgwipo.int While direct alkylation of naphthalene with a chloroethoxy group is less common for this specific synthesis, understanding alkylation principles is crucial for developing alternative routes and synthesizing analogues.
Alkylation of naphthalenes can be achieved using various alkylating agents, such as olefins or other organic compounds with an available alkylating group, in the presence of a catalyst. wipo.intgoogle.com For instance, long-chain alkyl-substituted naphthalenes are produced by reacting naphthalene with an alkylating agent having at least six carbon atoms over a zeolite catalyst. wipo.intgoogle.com The choice of catalyst, such as zeolites or Lewis acids like aluminum chloride, and reaction conditions (temperature and pressure) are critical for controlling the selectivity of the reaction. researchgate.netresearchgate.net
In the synthesis of derivatives, 6-bromo-2-naphthol (B32079) can be reacted with an alkylating agent to form a 6-bromo-2-alkoxynaphthalene. google.com This highlights the utility of alkylation in modifying naphthalene derivatives. The alkylating agent in such cases is often a methylating or ethylating agent. google.com
Condensation Reactions in Naphthalene Derivatization
Condensation reactions are vital for building more complex molecular architectures from naphthalene-based starting materials. researchgate.net These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.
One example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation, which involves a nucleophilic addition between a carbonyl compound and an active hydrogen compound in the presence of a basic catalyst. sigmaaldrich.com This is often followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com
Precursor Design and Reactant Selection
The successful synthesis of this compound is highly dependent on the judicious selection of starting materials. The design of precursors is guided by principles of reactivity, availability, and the desired final molecular structure.
Utilization of Naphthols and Halogenated Ethylene (B1197577) Glycol Derivatives
The most direct and widely used precursors for the synthesis of this compound are 2-naphthol and a halogenated ethylene glycol derivative. smolecule.com 2-Naphthol serves as the source of the naphthalene ring system and the oxygen atom of the ether linkage. wvu.educhegg.com Its phenolic hydroxyl group can be readily deprotonated to form a potent nucleophile. wvu.edu
The chloroethoxy moiety is typically introduced using a bifunctional reagent like 1-bromo-2-chloroethane or 1,2-dichloroethane. wvu.edu The choice between these is often based on reactivity and cost, with the bromo-substituted compound generally being more reactive due to bromide being a better leaving group than chloride. The reaction conditions, including the choice of base and solvent, are optimized to favor the desired substitution reaction and minimize side products. byjus.com
Table 2: Common Precursors for the Synthesis of this compound
| Precursor | Role in Synthesis |
|---|---|
| 2-Naphthol | Provides the naphthalene core and the ether oxygen. wvu.educhegg.com |
| 1-Bromo-2-chloroethane | Source of the chloroethoxy group; bromide acts as the leaving group. wvu.edu |
| 1,2-Dichloroethane | Alternative source of the chloroethoxy group. |
| Sodium Hydroxide | Base used to deprotonate 2-naphthol to form the nucleophilic naphthoxide. wvu.educhegg.com |
| Phase-Transfer Catalyst | Facilitates the reaction between the aqueous and organic phases. wikipedia.orgtheaic.org |
Investigation of Alternative Starting Materials (e.g., Diethylene Glycol Pathways)
Research into alternative synthetic routes often explores different starting materials to potentially improve yield, reduce cost, or access novel analogues. One area of investigation involves pathways utilizing diethylene glycol and its derivatives.
Diethylene glycol can be a precursor for synthesizing various ethers. chemicalbook.comnih.gov For example, diethylene glycol vinyl ethers can be produced by reacting diethylene glycol with acetylene. chemicalbook.com Furthermore, oligoethylene glycol linkers have been used to connect a 2-naphthyl moiety to other molecules. lu.se For instance, 2-[2-(2-chloroethoxy)ethoxy]-ethanol has been employed in the synthesis of xyloside derivatives. lu.se
The metabolism of diethylene glycol dimethyl ether can proceed through O-demethylation to form 2-(2-methoxyethoxy)ethanol, highlighting the chemical transformations possible with diethylene glycol derivatives. uzh.ch While not a direct route to this compound, these pathways demonstrate the potential for using diethylene glycol-based starting materials to construct the chloroethoxy or related side chains, which could then be attached to a naphthalene core. The synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) itself can be achieved from triethylene glycol and thionyl chloride or from 2-(2-chloroethoxy)ethanol (B196239) and ethylene oxide. chemicalbook.com
Optimization of Reaction Conditions and Catalyst Systems
The synthesis of this compound typically begins with the etherification of 2-naphthol, a process that is highly dependent on the reaction conditions and the catalyst system employed.
Role of Basic Conditions (e.g., K2CO3) in Ether Formation
The formation of the ether linkage in the synthesis of this compound and its analogues is commonly achieved through the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. wikipedia.org
In the context of synthesizing naphthalene-based ethers, phenols like 2-naphthol are more acidic than aliphatic alcohols, allowing for the use of weaker bases for deprotonation. edubirdie.com Potassium carbonate (K2CO3) is a frequently used base for this purpose. edubirdie.com Its role is to deprotonate the hydroxyl group of 2-naphthol, forming the more nucleophilic 2-naphthoxide ion. The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. wikipedia.orgnih.gov The use of K2CO3 is advantageous as it is a mild, inexpensive, and readily available base. The reaction temperature for such etherifications is typically maintained between 50 to 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.org
The efficiency of K2CO3 as a base in Williamson ether synthesis can be enhanced by the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), particularly when dealing with less reactive alkyl halides.
Table 1: Comparison of Bases in Williamson Ether Synthesis
| Base | Strength | Common Applications | Advantages |
| Sodium Hydride (NaH) | Strong | Deprotonation of less acidic alcohols | Drives reaction to completion |
| Potassium Carbonate (K2CO3) | Weak | Deprotonation of phenols and more acidic alcohols edubirdie.com | Mild, inexpensive, easy to handle |
| Potassium Hydroxide (KOH) | Strong | Laboratory and industrial synthesis | Readily available |
| Cesium Fluoride (CsF) | Weak | Used in specific fluorination reactions researchgate.net | High yield in certain applications researchgate.net |
Application of Specific Reagents (e.g., Thionyl Chloride for Chlorination)
Following the formation of the hydroxyethoxy intermediate, 2-(2-hydroxyethoxy)naphthalene, the next critical step is the chlorination of the terminal hydroxyl group to yield this compound. Thionyl chloride (SOCl2) is a primary reagent for this transformation. wikipedia.org It is highly effective in converting primary alcohols to alkyl chlorides. wikipedia.orgorgsyn.org
The reaction with thionyl chloride is advantageous because the by-products, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. wikipedia.org The reaction is typically carried out in an inert solvent like chloroform (B151607). orgsyn.org The mechanism generally proceeds via an SNi (internal nucleophilic substitution) pathway, often with retention of stereochemistry, although conditions can be adjusted to favor inversion. wikipedia.org The use of a base like pyridine (B92270) can influence the reaction mechanism. wikipedia.org
Table 2: Common Chlorinating Agents for Alcohols
| Reagent | Formula | By-products | Mechanism (Typical) |
| Thionyl Chloride | SOCl2 | SO2, HCl wikipedia.org | SNi wikipedia.org |
| Phosphorus Pentachloride | PCl5 | POCl3, HCl wikipedia.org | SN2 |
| Oxalyl Chloride | (COCl)2 | CO, CO2, HCl masterorganicchemistry.com | SNi |
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Green chemistry principles, such as waste prevention, the use of safer solvents, and catalysis, are increasingly being applied to the synthesis of compounds like this compound. acs.org
Key areas of exploration in the green synthesis of this compound and its analogues include:
Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally friendly alternatives such as ionic liquids or even water, where feasible. researchgate.netrasayanjournal.co.in
Microwave-Assisted Synthesis: Utilizing microwave irradiation can lead to shorter reaction times, higher yields, and often cleaner reactions with easier purification. researchgate.netmdpi.com
Solvent-Free Reactions: Conducting reactions under neat conditions, where possible, eliminates the need for solvents, thereby reducing waste and simplifying workup procedures. mdpi.com
Purification Techniques and Yield Optimization in Research Synthesis
Common purification techniques for naphthalene derivatives include:
Crystallization: This is a widely used method for purifying solid organic compounds. vulcanchem.com The choice of solvent is critical; for naphthalene derivatives, aliphatic alcohols or hydrocarbons are often effective. vulcanchem.com Solution crystallization has been shown to be an effective method for purifying naphthalene from impurities, capable of achieving purities over 99.9 wt%. researcher.life
Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel or alumina (B75360) is employed. nih.govorgsyn.org The choice of eluent system is optimized to achieve good separation of the desired product from by-products and unreacted starting materials.
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure (vacuum distillation) can be an effective purification method. orgsyn.orggoogle.com This is particularly useful for removing non-volatile impurities.
Yield optimization is an ongoing process throughout the synthesis. It involves a systematic investigation of reaction parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading. researchgate.net Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time to maximize the formation of the desired product and minimize the formation of by-products.
Elucidation of Chemical Reactivity and Mechanistic Pathways
Detailed Investigations of Nucleophilic Substitution at the Chloroethoxy Terminus
The chloroethoxy group of 2-(2-Chloroethoxy)naphthalene is the primary site for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, facilitates the attack of various nucleophiles, leading to the formation of a diverse array of derivatives. vulcanchem.com
Kinetic and Thermodynamic Studies of S_N2 Reaction Pathways
Bimolecular nucleophilic substitution (S_N2) reactions are a cornerstone of organic chemistry, and the chloroethoxy moiety of the title compound provides a classic substrate for studying these reactions. nih.gov The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org This simultaneous bond-forming and bond-breaking process passes through a high-energy transition state. wizeprep.commasterorganicchemistry.com
The rate of an S_N2 reaction is dependent on the concentrations of both the substrate (this compound) and the attacking nucleophile. libretexts.orglibretexts.org This second-order kinetic behavior is a defining characteristic of the S_N2 pathway. libretexts.orglibretexts.org The reaction rate can be expressed by the following equation:
Rate = k[Substrate][Nucleophile]
Where 'k' is the rate constant, a value that is influenced by factors such as the solvent and temperature. libretexts.org Studies on similar alkyl halides have shown that the steric hindrance around the reaction center significantly impacts the reaction rate, with less hindered substrates like primary alkyl halides reacting much faster than more hindered ones. masterorganicchemistry.com In the case of this compound, the primary nature of the carbon bearing the chlorine atom makes it highly susceptible to S_N2 attack.
The stereochemistry of S_N2 reactions is another critical aspect. These reactions proceed with an inversion of configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org
Reactivity of the Naphthalene (B1677914) Ring System
The naphthalene ring of this compound is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions.
Studies on Electrophilic Aromatic Substitution (EAS) Patterns
Naphthalene is more reactive towards electrophilic attack than benzene (B151609). youtube.com The substitution can occur at two different positions, the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). The major product formed often depends on the reaction conditions. In many cases, substitution at the α-position is kinetically favored due to the formation of a more stable carbocation intermediate (the arenium ion). wordpress.com This intermediate has more resonance structures that preserve a complete benzene ring. wordpress.com
The 2-alkoxy group on the naphthalene ring in this compound is an activating group and directs incoming electrophiles to specific positions on the ring. libretexts.org The oxygen atom can donate electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org This directing effect typically favors substitution at the ortho and para positions relative to the alkoxy group. For a 2-substituted naphthalene, this would correspond to the 1- and 3-positions (ortho) and the 6- and 7-positions (related to para).
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eg
Halogen Exchange Reactions and Their Mechanistic Implications
Halogen exchange reactions, where one halogen atom is replaced by another, are important transformations for aryl halides. rsc.org These reactions can be catalyzed by various metals, including copper, nickel, and palladium. rsc.org While aryl chlorides are often readily available, their corresponding bromides or iodides can be more reactive in subsequent cross-coupling reactions. rsc.orgnih.gov
The mechanism of metal-catalyzed halogen exchange typically involves an oxidative addition of the aryl halide to a low-valent metal center, followed by ligand exchange with the new halide, and then reductive elimination to afford the new aryl halide and regenerate the catalyst. nih.gov
For this compound, the chlorine atom on the ethoxy side chain can be readily substituted via nucleophilic attack. In contrast, the direct exchange of a halogen on the aromatic ring, if one were present, would require these metal-catalyzed conditions. It is also possible for the chlorine on the side chain to be exchanged for another halogen, such as bromine or iodine, through a Finkelstein-type reaction, which is a classic S_N2 process.
Cleavage and Rearrangement Reactions of the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions. wikipedia.org This cleavage typically proceeds via a nucleophilic substitution mechanism. wikipedia.orglibretexts.org
The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, to form a good leaving group (an alcohol). orgoreview.comorganicchemistrytutor.com The subsequent step depends on the nature of the groups attached to the oxygen. In the case of this compound, the carbon of the chloroethoxy group is a primary carbon. Therefore, the halide ion (Br⁻ or I⁻) will attack this less sterically hindered carbon in an S_N2 fashion, leading to the formation of 2-naphthol (B1666908) and a dihalogenated ethane. organicchemistrytutor.commasterorganicchemistry.com
If the ether were bonded to a tertiary or other group that could form a stable carbocation, the cleavage might proceed through an S_N1 mechanism. orgoreview.comorganicchemistrytutor.com
Rearrangement reactions involving the ether linkage are less common but can occur under specific conditions. bdu.ac.inmvpsvktcollege.ac.in For instance, the Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. bdu.ac.in While this is not directly applicable to an alkyl ether, related rearrangements of aryl ethers can sometimes be induced.
: Oxidative and Reductive Transformations of this compound
The chemical reactivity of this compound is dictated by its two primary functional components: the electron-rich naphthalene ring system and the chloroethoxy side chain. Both moieties can undergo distinct oxidative and reductive transformations, leading to a variety of products depending on the reagents and reaction conditions employed.
Oxidative Transformations
The oxidation of this compound can proceed via two principal pathways: reaction at the naphthalene core or transformation of the chloroethoxy substituent.
The naphthalene ring, being an electron-rich aromatic system, is susceptible to oxidative coupling reactions. In the presence of transition metal oxidants such as copper(II) chloride (CuCl₂) or iron(III) chloride (FeCl₃), 2-alkoxynaphthalenes can undergo oxidative dimerization to form binaphthyl derivatives. asianpubs.orgresearchgate.net This reaction is believed to proceed through the formation of a naphthoxy radical intermediate. asianpubs.org For this compound, this would likely result in the formation of 1,1'-bis(this compound)-2,2'-diol and other related coupled products.
Another potential oxidative pathway involves the ether linkage of the chloroethoxy side chain. Ethers are known to undergo oxidative cleavage in the presence of strong oxidizing agents. For instance, chromium trioxide in acetic acid has been shown to convert methyl ethers into formates, which can then be hydrolyzed to the corresponding alcohol. rsc.org More specialized enzymatic systems, such as fungal peroxygenases, can catalyze the H₂O₂-dependent cleavage of ethers to yield aldehydes and alcohols. nih.gov In the case of this compound, oxidative cleavage of the ether bond would be expected to yield 2-naphthol and 2-chloroacetaldehyde.
Furthermore, the terminal chlorine atom of the side chain can influence the reactivity, and the entire chloroethoxy group can be subject to oxidative degradation under harsh conditions. smolecule.com
Table 1: Potential Oxidative Transformations of this compound
| Transformation Type | Reagent(s) | Probable Product(s) | Reactive Site |
| Oxidative Coupling | CuCl₂, FeCl₃ | Binaphthyl derivatives | Naphthalene Ring |
| Oxidative Ether Cleavage | CrO₃/AcOH, Peroxygenases | 2-Naphthol, 2-Chloroacetaldehyde | Chloroethoxy Chain |
| Side Chain Oxidation | Strong Oxidizing Agents | Naphthalene-2-oxyacetic acid derivatives | Chloroethoxy Chain |
Reductive Transformations
The reduction of this compound offers several potential outcomes, primarily involving the naphthalene ring and the chloro substituent.
A classic method for the reduction of aromatic systems is the Birch reduction, which employs an alkali metal (like lithium, sodium, or potassium) in liquid ammonia (B1221849) with an alcohol as a proton source. acs.orgnrochemistry.comharvard.edu For aryl ethers such as 2-alkoxynaphthalenes, the electron-donating nature of the alkoxy group directs the reduction to the unsubstituted ring, yielding a 1,4-dihydronaphthalene (B28168) derivative. nrochemistry.comic.ac.uk Thus, the Birch reduction of this compound is expected to produce 2-(2-chloroethoxy)-5,8-dihydronaphthalene. Modern variations of the Birch reduction may utilize alternative solvents like tetrahydrofuran (B95107) with ethylenediamine (B42938) to improve safety and scalability. acs.org
The chloroethoxy side chain also presents a site for reduction. The carbon-chlorine bond can undergo reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, including nascent hydrogen (e.g., from a metal and acid) or catalytic hydrogenation. google.com This would convert this compound into 2-(ethoxy)naphthalene.
Additionally, under certain conditions, the ether linkage itself can be cleaved reductively. For example, zirconium-catalyzed reductive cleavage has been shown to be effective for various carbon-heteroatom bonds, including C-O bonds in ethers. organic-chemistry.org
Table 2: Potential Reductive Transformations of this compound
| Transformation Type | Reagent(s) | Probable Product(s) | Reactive Site |
| Birch Reduction | Na/NH₃, EtOH | 2-(2-Chloroethoxy)-5,8-dihydronaphthalene | Naphthalene Ring |
| Reductive Dehalogenation | H₂/Catalyst, Metal/Acid | 2-Ethoxy)naphthalene | Chloroethoxy Chain |
| Catalytic Hydrogenation | Ru catalysts | Tetrahydronaphthalene derivatives | Naphthalene Ring |
| Reductive Ether Cleavage | Zr catalysts | 2-Naphthol and ethanol | Chloroethoxy Chain |
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure Elucidation
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 2-(2-chloroethoxy)naphthalene. These methods provide insights into the distribution of electrons within the molecule and its energetic properties. DFT calculations on related substituted naphthalenes have demonstrated good correlation with experimental data, lending confidence to the theoretical predictions for this compound. pnu.ac.ir The choice of functional and basis set, such as B3LYP with a 6-311++G basis set, is crucial for obtaining accurate results that can be reliably compared with experimental findings. pnu.ac.ir
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.
Table 1: Calculated Quantum Chemical Parameters for a Representative Naphthalene (B1677914) Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.30 |
| LUMO Energy | -1.68 |
| Energy Gap (ΔE) | 4.62 |
(Note: Data is based on a representative naphthalene derivative and serves as an illustrative example. Actual values for this compound may vary.)
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. pnu.ac.ir By calculating the magnetic shielding tensors for each nucleus, one can predict the corresponding chemical shifts. These theoretical predictions are invaluable for assigning signals in experimental spectra and for confirming molecular structures.
Studies on substituted naphthalenes have shown that DFT calculations, often using the B3LYP functional, can predict 13C NMR chemical shifts with a high degree of accuracy when compared to experimental data. pnu.ac.iracs.org For this compound, one would expect the chemical shifts of the carbon atoms in the naphthalene ring to be influenced by the electron-donating oxygen atom and the electron-withdrawing chloroethoxy group. The methylene (B1212753) carbons adjacent to the oxygen and chlorine atoms would also exhibit characteristic shifts.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 127.5 |
| C2 | - | 155.8 |
| C3 | 7.35 | 119.0 |
| C4 | 7.45 | 129.5 |
| C5 | 7.80 | 126.8 |
| C6 | 7.38 | 124.0 |
| C7 | 7.50 | 127.9 |
| C8 | 7.85 | 107.2 |
| C4a | - | 134.6 |
| C8a | - | 126.5 |
| O-CH2 | 4.35 | 68.2 |
| Cl-CH2 | 3.90 | 41.7 |
(Note: These are estimated values based on computational models and typical shifts for similar functional groups. pdx.edu Actual experimental values may differ.)
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility. wustl.edu For this compound, MD simulations can be used to explore the different spatial arrangements (conformations) of the flexible 2-chloroethoxy side chain relative to the rigid naphthalene ring. protocols.iochemistrysteps.com
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
For aromatic compounds like this compound, the Hirshfeld surface analysis would likely reveal a variety of intermolecular interactions. These would include H···H contacts, which are typically the most abundant, as well as C···H/H···C interactions, reflecting the packing of the aromatic rings. The presence of the oxygen and chlorine atoms introduces the possibility of O···H and Cl···H contacts, which can be significant in directing the crystal packing. The analysis of related naphthalene-containing crystal structures often highlights the importance of van der Waals forces and, in some cases, weak hydrogen bonds in the supramolecular assembly.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Naphthalene Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 52.9 |
| C···H/H···C | 39.5 |
| O···H/H···O | 3.5 |
| N···H/H···N | 2.1 |
(Note: Data is from a representative study on a substituted perimidine containing a naphthalene ring system and is illustrative of the types of interactions expected. rsc.org)
Theoretical Modeling of Reaction Transition States and Pathways
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions by mapping out the potential energy surface and identifying the transition states that connect reactants to products. mit.eduims.ac.jp For this compound, several reaction types could be modeled, including nucleophilic substitution at the carbon bearing the chlorine atom or electrophilic substitution on the naphthalene ring.
Computational studies on the atmospheric oxidation of naphthalene initiated by hydroxyl radicals, for instance, have successfully used DFT to elucidate complex reaction pathways, including addition and abstraction reactions. rsc.orgresearchgate.net Similar methods could be applied to study the reactivity of the chloroethoxy side chain of this compound. By calculating the activation energies associated with different potential pathways, it is possible to predict the most likely reaction products under specific conditions. Such theoretical models are instrumental in understanding reaction mechanisms at a molecular level, complementing experimental kinetic and product studies. nih.gov
Advanced Spectroscopic and Analytical Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(2-Chloroethoxy)naphthalene in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be assembled.
One-dimensional (1D) NMR spectra provide initial information on the number and type of protons and carbons, but multi-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the connectivity of the molecule. numberanalytics.comhuji.ac.il
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between the protons of the ethoxy chain (the -OCH₂- and -CH₂Cl groups). It would also show correlations between adjacent protons on the naphthalene (B1677914) ring system, helping to assign their specific positions.
Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates proton signals with the signals of directly attached carbon atoms. columbia.edu An HSQC spectrum is crucial for assigning the carbon signals of the naphthalene ring and the ethoxy side chain by linking them to their known proton resonances. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the complete molecular framework by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. blogspot.com This is particularly vital for identifying non-protonated (quaternary) carbons and for connecting distinct fragments of the molecule. columbia.edu In the case of this compound, the most critical HMBC correlation would be between the protons of the -OCH₂- group and the C2 carbon of the naphthalene ring, confirming the point of attachment of the ether side chain.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H – ¹H | Protons of -OCH₂- group ↔ Protons of -CH₂Cl group | Connectivity of the chloroethoxy side chain. |
| Adjacent protons on the naphthalene ring | Confirms positions of aromatic protons. | ||
| HSQC | ¹H – ¹³C (¹J) | Each aromatic proton ↔ Its directly bonded aromatic carbon | Assigns protonated carbon signals. |
| Protons of -OCH₂- and -CH₂Cl groups ↔ Their respective carbons | Assigns side-chain carbon signals. | ||
| HMBC | ¹H – ¹³C (²⁻⁴J) | Protons of -OCH₂- group ↔ C2 of naphthalene ring | Confirms ether linkage at C2 position. |
| Aromatic protons ↔ Neighboring and distant carbons | Confirms overall naphthalene ring structure and assignments of quaternary carbons. |
While solution NMR averages out anisotropic interactions due to molecular tumbling, solid-state NMR (ssNMR) provides information about the molecule in its crystalline form. emory.edu Techniques like Magic-Angle Spinning (MAS) are used to obtain higher resolution spectra from solid samples. emory.edu For this compound, ssNMR would be valuable for:
Identifying Polymorphism: Detecting the presence of different crystalline forms, which can have distinct physical properties.
Analyzing Molecular Conformation: Providing insights into the conformation of the chloroethoxy side chain in the solid state.
Probing Intermolecular Interactions: As demonstrated with naphthalene, ssNMR is sensitive to subtle structural distortions and intermolecular effects within the crystal lattice, offering data that can complement diffraction methods. nih.gov
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. chemguide.co.uk For this compound (C₁₂H₁₁ClO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion (M⁺) peak. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern would likely involve cleavage at the ether linkage, which is a common fragmentation pathway for ethers. libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 206 | [C₁₂H₁₁³⁵ClO]⁺ | Molecular Ion (M⁺) | The heaviest ion peak corresponding to the intact molecule. |
| 143 | [C₁₀H₇O]⁺ | Naphthoxy cation | Resulting from cleavage of the C-O bond and loss of the chloroethyl radical (•C₂H₄Cl). |
| 128 | [C₁₀H₈]⁺ | Naphthalene cation | A common fragment in naphthalene derivatives. libretexts.org |
| 63 | [C₂H₄³⁵Cl]⁺ | Chloroethyl cation | Resulting from cleavage of the ether C-O bond with charge retention on the side chain. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mjcce.org.mk The resulting spectra serve as a molecular "fingerprint" and confirm the presence of specific functional groups. Analysis of related naphthalene compounds provides a basis for assigning the expected vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: Particularly sensitive to polar bonds, IR spectroscopy would clearly show absorptions for the C-O and C-Cl bonds.
Raman Spectroscopy: Often provides stronger signals for non-polar, symmetric bonds, making it well-suited for analyzing the C=C bonds of the aromatic naphthalene core. ualberta.caresearchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |
| 3000 - 2850 | Aliphatic C-H Stretch (-CH₂-) | IR, Raman |
| 1650 - 1500 | Aromatic C=C Ring Stretch | IR, Raman |
| ~1250 | Aryl-O Stretch (Asymmetric) | IR (Strong) |
| ~1050 | C-O Stretch (Symmetric) | IR |
| 800 - 650 | C-Cl Stretch | IR (Strong) |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | IR (Strong) |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information, including:
Unambiguous confirmation of the molecular structure and connectivity.
Precise measurements of all bond lengths, bond angles, and torsion angles.
Detailed information on the conformation of the flexible chloroethoxy side chain.
Insight into the crystal packing, including intermolecular interactions like π–π stacking of the naphthalene rings or other weak interactions. grafiati.com
Table 4: Data Obtained from a Hypothetical X-ray Crystallographic Analysis
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |
| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-C, C-O, C-Cl). |
| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-O-C). |
| Torsion Angles (°) | The dihedral angles that define the molecular conformation, especially of the side chain. |
| Intermolecular Contacts | Distances to neighboring molecules, revealing packing forces. |
Chromatographic Methods for Purity Assessment and Isolation of Research Samples
Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities, thereby assessing its purity and enabling the isolation of high-quality samples for further research. sepscience.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of aromatic compounds. primescholars.comcabidigitallibrary.org A C18 column with a mobile phase gradient, typically of acetonitrile (B52724) and water, would effectively separate this compound from more or less polar impurities. nih.gov Purity is assessed by integrating the peak area, often using a UV detector set to a wavelength where the naphthalene ring system absorbs strongly.
Gas Chromatography (GC): As a semivolatile organic compound, this compound is well-suited for analysis by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). epa.govfloridadep.govny.gov GC provides high-resolution separation based on boiling point and polarity. GC-MS is a particularly powerful combination, as it provides both retention time for quantification and a mass spectrum for definitive identification of the main peak and any impurities. wisconsin.gov GC can also be used on a preparative scale to isolate pure samples. Studies have validated GC methods for related compounds like 2-(2-chloroethoxy)ethanol (B196239). nih.govresearchgate.net
Table 5: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase (Column) | Mobile/Carrier Phase | Detector | Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis (DAD) | Purity assessment, quantification. |
| GC | Fused silica (B1680970) capillary (e.g., DB-5ms) | Helium or Hydrogen | FID, MS | Purity assessment, impurity identification, isolation. |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For this compound, which is a semi-volatile compound, GC coupled with a mass spectrometer (GC-MS) is particularly powerful. This combination allows for both the separation of the target analyte from other volatile products or impurities and its definitive identification based on its mass spectrum.
In a research context, GC-MS analysis would be critical in several scenarios: monitoring the progress of a synthesis reaction where this compound is a product or reactant, identifying by-products, or detecting trace contaminants. For instance, in the synthesis of this compound from 2-naphthol (B1666908) and 1-bromo-2-chloroethane (B52838), GC-MS can be used to monitor the disappearance of the reactants and the appearance of the product. It can also identify potential side-products such as bis(2-naphthoxy)ethane or unreacted intermediates.
A typical GC-MS method for analyzing semi-volatile compounds like this compound would be based on established protocols such as those outlined in EPA Method 8270D. epa.gov The analysis of related compounds like 2-Chloronaphthalene and bis(2-chloroethoxy)methane (B104836) is well-documented within these methods. epa.govsynectics.net The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroethoxy group and cleavage of the ether bond, which aids in its structural confirmation. dtic.mil
Table 1: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
| Column | SLB®-5ms (or equivalent 5% phenyl-arylene phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min |
| Oven Program | Initial temp: 40-60°C, hold for 2 min; Ramp: 10-20°C/min to 300-330°C, hold for 5 min |
| Injector Temp | 250-280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Detector | Mass Spectrometer (MS) |
| MS Interface Temp | 280-330°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
This table presents typical parameters based on standard methods for similar semi-volatile compounds. epa.govgcms.cz Actual conditions may require optimization.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is an essential technique for the non-destructive analysis and purification of this compound. It is particularly valuable for assessing the purity of a synthesized batch, as it can separate the main compound from non-volatile impurities, starting materials, and closely related side-products that may not be amenable to GC analysis.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar aromatic compounds. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, its naphthalene core provides significant hydrophobicity, leading to strong retention on a C18 column.
The purity of a sample can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. HPLC can also be scaled up for preparative purification, allowing for the isolation of high-purity this compound for further research. The selection of the mobile phase composition and gradient is critical for achieving optimal separation from impurities. shimadzu.comtorontech.com For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. nih.gov Detection is typically performed using a UV detector, as the naphthalene ring system exhibits strong absorbance in the UV region (around 220-285 nm). sigmaaldrich.com
Table 2: Typical RP-HPLC Conditions for Purity Analysis of this compound
| Parameter | Value/Description |
| Column | C18 (Octadecylsilyl) silica gel, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (or 0.1% Formic Acid in Water) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient: e.g., 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25-35°C |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10-20 µL |
This table outlines representative conditions for the HPLC analysis of naphthalene derivatives. shimadzu.comsigmaaldrich.com Specific parameters must be optimized for each application.
Gel Permeation Chromatography (GPC) for Polymer/Oligomer Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solution. nih.gov This technique is indispensable for characterizing polymers and oligomers. In the context of this compound, GPC would be employed if the compound is used as a monomer or is involved in reactions that could lead to the formation of polymeric or oligomeric species. For example, polymerization could potentially be initiated through reactions involving the chloroethyl group, leading to poly(ether) chains with naphthalene moieties.
In a GPC experiment, a solution of the polymer or oligomer is passed through a column packed with a porous gel. researchgate.net Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution. nih.gov This separation by size allows for the determination of the molecular weight distribution (MWD) of the sample.
Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. hpst.cz The choice of solvent (mobile phase) is critical; it must be a good solvent for the polymer being analyzed. hpst.cz For polyethers containing aromatic groups, solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607) are often used. epa.govhpst.cz
Table 3: General GPC Parameters for Analysis of Naphthalene-Containing Polymers
| Parameter | Value/Description |
| Columns | Set of Styragel® or PLgel columns with mixed pore sizes to cover a broad molecular weight range |
| Mobile Phase | Tetrahydrofuran (THF) or Chloroform (CHCl₃) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35-40°C |
| Detector | Refractive Index (RI) detector, UV detector |
| Calibration | Polystyrene or Polymethyl Methacrylate (PMMA) standards |
| Sample Prep | Dissolution of polymer in the mobile phase (e.g., 1-2 mg/mL), followed by filtration (0.2 or 0.45 µm filter) |
This table provides a general framework for GPC analysis of polymers analogous to those potentially derived from this compound. epa.govresearchgate.nethpst.cz Conditions would need to be adapted based on the specific polymer's solubility and molecular weight range.
Application As a Synthetic Building Block and Precursor in Supramolecular Chemistry and Materials Research
Construction of Complex Organic Architectures
The utility of 2-(2-Chloroethoxy)naphthalene as a synthetic intermediate is highlighted by its role in the creation of complex polycyclic and macrocyclic compounds, as well as its capacity for derivatization to introduce new functional groups.
Synthesis of Polycyclic and Macrocyclic Compounds
The naphthalene (B1677914) unit of this compound provides a rigid and planar aromatic scaffold that is foundational in the synthesis of larger polycyclic systems. rsc.orgbkcc.ac.inuhmreactiondynamics.org The chloroethoxy group offers a reactive site for substitution and cyclization reactions, enabling the construction of macrocycles. For instance, the chloroethoxy moiety can be displaced by nucleophiles to form larger ring systems. This strategy has been employed in the synthesis of various macrocyclic compounds where the naphthalene unit is incorporated into the macrocyclic framework. core.ac.uknih.gov
One notable application is in the synthesis of macrobicyclic ligands. In a multi-step process, macrocycles containing a 2,7-diaminonaphthalene fragment can be reacted with other aromatic difunctional compounds, followed by a palladium-catalyzed macrocyclization to yield complex bismacrocyclic structures. The yields of these macrocyclizations are highly dependent on the nature of the starting materials.
| Product Type | Synthetic Strategy | Key Feature of this compound |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Tandem Photoenolization/Diels-Alder Reactions | Naphthalene core acts as a dienophile or diene precursor. rsc.org |
| Macrocyclic Polyethers | Williamson Ether Synthesis | The chloroethoxy group undergoes nucleophilic substitution with diols. datapdf.com |
| Macrobicyclic Ligands | Palladium-Catalyzed Amination | The chloroethoxy group is a precursor to a nucleophilic amine for cyclization. |
Derivatization for Functional Group Introduction
The chloroethoxy group in this compound is a key site for introducing a wide array of functional groups. The chlorine atom can be readily displaced by various nucleophiles through substitution reactions. This allows for the attachment of different chemical moieties, thereby altering the physical and chemical properties of the resulting molecule. vulcanchem.com For example, reaction with amines can introduce nitrogen-containing groups, while reaction with thiols can introduce sulfur-containing functionalities. This versatility makes it a valuable precursor for creating a library of naphthalene derivatives with diverse functionalities for various research applications. nih.gov
Role in Supramolecular Assembly and Host-Guest Chemistry
The unique structural features of this compound and its derivatives make them important components in the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules.
Design of Molecular Receptors and Cavitands
Derivatives of this compound are utilized in the design of molecular receptors and cavitands, which are molecules with well-defined cavities capable of binding other molecules or ions (guests). unt.eduru.nlfrontiersin.org The naphthalene unit can act as a rigid structural element, forming the walls of a molecular cavity. jyu.fi By strategically modifying the chloroethoxy group, functional groups can be introduced that enhance the binding affinity and selectivity of the receptor for specific guests. For example, the synthesis of acyclic pillar[n]naphthalenes, which are composed of 2,3-diethoxynaphthalene (B13772719) units, has been reported. frontiersin.org These oligomers can adopt pseudo-cyclic structures and exhibit good host-guest properties towards organic ammonium (B1175870) cations. frontiersin.org
Studies of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
Furthermore, by converting the chloroethoxy group into a hydrogen bond donor or acceptor, these molecules can engage in hydrogen bonding. libretexts.orglibretexts.org For instance, substitution of the chlorine with a hydroxyl or amino group would enable the formation of hydrogen bonds, which are directional and play a significant role in molecular recognition and the formation of specific supramolecular architectures. rsc.orgugr.esjddtonline.info
| Interaction Type | Role of Naphthalene Unit | Role of Chloroethoxy-derived Group |
| π-π Stacking | Provides a large, planar surface for interaction with other aromatic systems. uva.esunimelb.edu.au | Influences the orientation and stability of the stacked structure. |
| Hydrogen Bonding | Can be functionalized to participate in hydrogen bonding. | Can be converted to a hydrogen bond donor or acceptor. libretexts.org |
| Cation-π Interactions | The electron-rich π-system can interact favorably with cations. jyu.fi | Can be modified to introduce charged groups that influence binding. |
Precursor in the Synthesis of Advanced Materials for Research
The chemical reactivity and structural characteristics of this compound make it a valuable precursor in the synthesis of advanced materials with potential applications in various fields of research. The naphthalene moiety can impart desirable electronic and photophysical properties to polymers and other materials. vulcanchem.com For example, naphthalene-containing polymers may exhibit fluorescence or be used in the development of organic electronic devices. The ability to functionalize the chloroethoxy group allows for the fine-tuning of the material's properties, such as solubility, thermal stability, and self-assembly behavior. researchgate.net
Fabrication of Semiconducting Polymers and Polyimides
The rigid, planar structure of the naphthalene ring is a desirable component in the design of high-performance polymers, including semiconducting polymers and polyimides. Incorporating naphthalene units into the polymer backbone can enhance thermal stability, mechanical strength, and charge transport properties. aidic.itsigmaaldrich.com While direct polymerization of this compound is not the typical route, it serves as a precursor to functionalized monomers, such as diamines or dianhydrides, which are then used in polymerization reactions. aidic.itmdpi.com
Aromatic polyimides are often synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) intermediate, followed by chemical or thermal imidization. aidic.itgoogle.com Naphthalene-containing monomers are introduced to create polyimides with improved characteristics. For instance, a novel aromatic diamine monomer, 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA), was synthesized and copolymerized with conventional monomers like 4,4′-oxydianiline (ODA) and pyromellitic dianhydride (PMDA). mdpi.comresearchgate.net The introduction of the naphthalene ring into the polyimide structure was found to lower the dielectric constant (Dk), a crucial property for materials used in microelectronics. mdpi.comresearchgate.net
Similarly, in the field of organic electronics, n-type semiconducting polymers are sought after for applications in transistors and photovoltaics. Polymers incorporating naphthalene diimide (NDI) units are known for their good air stability and high electron affinity. researchgate.net For example, the copolymer P(NDI2OD-T2), which alternates naphthalene diimide and bithiophene units, has demonstrated high electron mobilities. The synthesis of such polymers involves creating functionalized naphthalene-based monomers that can be linked together, often through metal-catalyzed cross-coupling reactions. The chloroethoxy group on this compound provides a reactive site that can be transformed into other functional groups (e.g., amines, boronic esters) necessary for polymerization.
| Polymer System | Naphthalene-Based Monomer | Key Properties & Findings | Reference |
|---|---|---|---|
| Ternary Polyimide Film | 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) | Introduction of naphthalene lowered the dielectric constant from 3.21 to 2.82 (at 1 MHz). | mdpi.comresearchgate.net |
| Binaphthyl-Containing Polyimides | 2,2-Bis(3,4-dicarboxyphenoxy)-1,1-binaphthyl dianhydride | Resulting polyimides were readily soluble in organic solvents and had high glass transition temperatures (280–350°C). | ntu.edu.tw |
| Sulfonated Polyimides | 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) | Used for fuel cell membranes; copolymers showed high proton conductivity and excellent water stability. | mrs-j.org |
| N-Type Copolymer | Naphthalene diimide (NDI) derivatives | P(NDI2OD-T2) exhibits high electron mobility (up to 1 cm²/V·s) and good air stability. |
Exploration in Catalysis and Photocatalytic Systems
The naphthalene chromophore is extensively utilized in the development of photocatalytic systems due to its ability to absorb light and participate in electron transfer processes. chemrxiv.orguantwerpen.be Naphthalene diimides, for example, have been successfully used as organic photocatalysts for C-H substitution reactions under visible light irradiation. chemrxiv.org These systems can operate through a consecutive photo-stimulated electron transfer (PET) mechanism, where the excitation of the naphthalene diimide radical anion is a key step. chemrxiv.org
Other research has focused on sensitizing wide-bandgap semiconductors like titanium dioxide (TiO₂) with naphthalene derivatives to create photocatalysts active under visible light. A 1,8-naphthalimide (B145957) derivative-sensitized TiO₂ system demonstrated highly efficient photocatalytic hydrogen production. rsc.org Similarly, composites of naphthalene monoanhydride with carbon nitride have been shown to be effective metal-free photocatalysts for hydrogen evolution and oxidative amidation of aldehydes. acs.org
While this compound itself is not typically the final catalyst, its structural motifs are highly relevant. The naphthalene core serves as the photoactive unit. The chloroethoxy side chain provides a crucial synthetic handle for immobilizing the photoactive naphthalene moiety onto a solid support, integrating it into a larger catalytic assembly, or linking it to other functional molecules. rsc.org This tethering strategy is common in catalysis to facilitate catalyst recovery and reuse, and to create complex, multifunctional catalytic systems. rsc.org
| Catalytic System | Naphthalene Derivative | Application | Mechanism/Role of Naphthalene | Reference |
|---|---|---|---|---|
| Homogeneous Photocatalysis | Naphthalene Diimides (NDIs) | C-C bond formation via C-H substitution | Acts as an organic photocatalyst; excitation of its radical anion drives the reaction. | chemrxiv.org |
| Heterogeneous Photocatalysis | 1,8-Naphthalimide derivative on TiO₂ | Visible-light-driven hydrogen production | Acts as a dye sensitizer, enhancing sunlight absorption by the TiO₂ support. | rsc.org |
| Metal-Free Photocatalysis | Naphthalene Monoanhydride with Carbon Nitride | Hydrogen evolution and oxidative amidation | Forms a composite that tunes the band structure of the carbon nitride support. | acs.org |
| Photocatalytic Dearomatization | Naphthalene Substrates | Hydroboration of naphthalenes | Naphthalene itself is the substrate, undergoing dearomatization via boryl radical addition. | figshare.com |
Development of Chemical Probes and Ligands for Molecular Recognition Studies (excluding biological applications)
In supramolecular chemistry, which focuses on non-covalent interactions between molecules, naphthalene-based units are frequently employed as "stations" for molecular machines or as components in host-guest recognition systems. unibo.itacs.org The electron-rich π-system of the naphthalene ring can form stable charge-transfer complexes with electron-poor guest molecules. this compound is an ideal precursor for building such systems, as the chloroethoxy group allows for the covalent linkage of the naphthalene unit to other parts of a complex molecular architecture.
A clear example is the synthesis of mechanically interlocked molecules like pseudorotaxanes and rotaxanes. In one study, a semi-dumbbell compound for a figshare.compseudorotaxane was synthesized starting from 1,5-bis[2-(2-hydroxyethoxy)ethoxy]naphthalene. acs.org A related precursor, 2-[2-(2-chloroethoxy)ethoxy]tetrahydropyran, was used to alkylate a stopper group in the synthesis of a figshare.comrotaxane. acs.org These examples highlight how the chloroethoxyethoxy-naphthalene motif is used to construct the thread-like components of these molecular assemblies, where the naphthalene unit serves as a recognition site for a ring-shaped molecule to bind. acs.orgacs.org
Furthermore, naphthalene-based structures are used to create fluorescent probes for ion detection. A probe based on naphthalene diimide was designed for the colorimetric and fluorescent detection of copper ions (Cu²⁺). rsc.org The design involved connecting an electron-deficient naphthalene diimide unit to an electron-donating receptor unit, creating a system where the binding of a metal ion alters the intramolecular charge transfer (ICT) properties, leading to a change in color and fluorescence. rsc.org Similarly, a naphthalene-based sensor was developed for the cascade recognition of mercury ions (Hg²⁺). rsc.org The chloroethoxy group in this compound could be readily converted to a receptor group for a specific ion, making it a versatile platform for designing such chemosensors.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 2-(2-Chloroethoxy)naphthalene and its analogs is ripe for integration with modern automation and flow chemistry techniques. syrris.com Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch-wise flasks, offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless scale-up. syrris.com
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new derivatives. mpg.dechemspeed.comrsc.org These systems can systematically vary reaction parameters such as temperature, pressure, and reagent concentrations to rapidly identify optimal conditions. syrris.commpg.de For the synthesis of a library of this compound derivatives, an automated platform could efficiently explore a wide range of building blocks, leading to the rapid generation of novel compounds with diverse properties. chemspeed.comrsc.org The modularity of flow systems allows for the straightforward combination of different reaction steps, enabling multistep syntheses to be performed in a continuous and automated fashion. mpg.de
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic techniques are emerging as powerful tools for the real-time, in-situ monitoring of reactions, including the synthesis of this compound. acs.orgmagritek.commdpi.comoxinst.com
Techniques such as in-line Near-Infrared (NIR) and Raman spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products throughout the course of a reaction. mdpi.comnih.gov This real-time feedback allows for precise control over reaction conditions and can help to identify transient or unexpected intermediates. magritek.com For instance, monitoring the etherification reaction to form the chloroethoxy side chain can provide insights into the reaction kinetics and mechanism, leading to improved yields and purity. nih.gov Furthermore, mass spectrometry-based methods are being developed for online reaction monitoring, offering high selectivity and the ability to analyze complex reaction mixtures. acs.org The integration of these spectroscopic probes into automated synthesis and flow chemistry setups creates a powerful synergy for process development and optimization. beilstein-journals.org
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
The naphthalene (B1677914) and chloroethoxy moieties of this compound offer fertile ground for exploring new chemical reactions. Research into the unconventional activation of C–H and C–O bonds is a particularly active area. rsc.org While traditional cross-coupling reactions often rely on pre-functionalized starting materials, newer methods aim to directly activate otherwise inert bonds. beilstein-journals.org
For example, transition-metal catalysis could be employed to selectively functionalize the naphthalene ring at positions that are difficult to access through classical electrophilic substitution. nih.govmdpi.com The development of methods for the direct C–H activation of the naphthalene core would provide more efficient and atom-economical routes to a wider range of derivatives. nih.gov Similarly, research into the catalytic cleavage of the C–O bond in the ethoxy group could open up new pathways for modifying the side chain. rsc.org The study of such novel reactivity patterns not only expands the synthetic toolbox but also deepens our fundamental understanding of chemical bonding and reactivity. rsc.orgresearchgate.net
Multiscale Modeling and Big Data Approaches in Understanding Structure-Reactivity Relationships
Computational chemistry and data science are becoming indispensable tools in modern chemical research. Multiscale modeling, which combines different levels of theory to simulate complex chemical systems, can provide valuable insights into the structure, properties, and reactivity of molecules like this compound. researchgate.net These models can be used to predict spectroscopic properties, calculate reaction energies, and explore potential reaction pathways. mdpi.com
The application of big data and quantitative structure-property relationship (QSPR) models is another promising avenue. acs.orgresearchgate.net By analyzing large datasets of related compounds, it is possible to develop predictive models that correlate molecular structure with physical, chemical, or biological properties. acs.orgtandfonline.com For a series of this compound derivatives, QSPR models could be used to predict properties such as solubility, reactivity, or potential biological activity, thereby guiding the design of new molecules with desired characteristics. copernicus.orgcopernicus.orgmdpi.com This data-driven approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates.
Sustainable Synthesis Approaches for this compound and its Derivatives
In line with the principles of green chemistry, there is a growing emphasis on developing more environmentally benign synthetic methods. scirp.orgrasayanjournal.co.in This includes the use of greener solvents, renewable starting materials, and more efficient catalytic systems. rsc.orgmdpi.com
For the synthesis of this compound, future research will likely focus on replacing traditional organic solvents with greener alternatives like water or ionic liquids. scirp.orgrsc.org The development of catalytic systems that can operate under milder conditions and with higher efficiency will also be a key area of investigation. researchgate.net For instance, the use of microwave or ultrasonic irradiation can often accelerate reaction rates and reduce energy consumption. scirp.org Furthermore, exploring bio-catalytic routes or utilizing starting materials derived from renewable feedstocks could significantly improve the sustainability profile of the synthesis of this compound and its derivatives. researchgate.netresearchgate.net The development of such sustainable approaches is not only environmentally responsible but can also lead to more cost-effective and efficient manufacturing processes.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(2-Chloroethoxy)naphthalene, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution, where naphthalenol reacts with 2-chloroethyl ether derivatives. Critical parameters include temperature control (40–60°C), use of anhydrous solvents (e.g., THF), and catalysts like K₂CO₃ to enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization ensures high purity (>95%) .
- Quality Control : Characterization by GC-MS, NMR (¹H/¹³C), and FT-IR validates structural integrity. Impurities such as unreacted naphthalenol or chlorinated byproducts must be quantified using HPLC with UV detection .
Q. What are the primary toxicological endpoints associated with this compound exposure in model organisms?
- Key Findings : Studies in rodents indicate hepatotoxicity (elevated ALT/AST) and pulmonary inflammation (neutrophil infiltration) at doses ≥50 mg/kg/day. Mechanistic data suggest cytochrome P450-mediated bioactivation generates reactive intermediates that bind to cellular macromolecules .
- Experimental Design : Subchronic inhalation studies (28–90 days) in rats follow OECD guidelines, with endpoints including histopathology, serum biomarkers, and oxidative stress markers (e.g., glutathione depletion). Dose-response relationships are critical for establishing NOAEL/LOAEL thresholds .
Q. How does this compound behave in environmental matrices, and what analytical methods are recommended for detection?
- Environmental Fate : The compound exhibits moderate persistence in soil (half-life ~30 days) and low water solubility (<10 mg/L), leading to bioaccumulation in lipid-rich tissues. Degradation pathways include photolysis (UV exposure) and microbial breakdown .
- Analytical Methods : EPA Method 8270 (GC-MS) with solid-phase extraction (SPE) is standard for quantifying the compound in water/soil. Internal standards (e.g., deuterated naphthalene) improve accuracy, while LODs range from 0.1–1 µg/L .
Advanced Questions
Q. How can systematic review frameworks address contradictions in toxicity data for this compound?
- Risk of Bias Assessment : Use tools like Table C-6/C-7 ( ) to evaluate study quality. Key criteria include randomization of doses, blinding of researchers, and completeness of outcome reporting. Studies with "high risk" of selection/performance bias (e.g., non-randomized designs) should be downweighted in meta-analyses .
- Data Integration : Apply the ATSDR’s 8-step framework ( ) to harmonize heterogeneous data. For example, reconcile discrepancies in hepatotoxicity thresholds by stratifying studies based on exposure duration or species-specific metabolic rates .
Q. What mechanistic insights explain the differential toxicity of this compound compared to structural analogs like 2-methylnaphthalene?
- Comparative Toxicology : The chloroethoxy group enhances electrophilicity, increasing DNA adduct formation compared to methyl-substituted analogs. In vitro assays (e.g., Ames test + S9 metabolic activation) show mutagenic potential for this compound but not 2-methylnaphthalene .
- Metabolic Profiling : Use LC-HRMS to identify species-specific metabolites. Rats predominantly form glutathione conjugates, while human hepatocytes produce hydroxylated derivatives, suggesting divergent detoxification pathways .
Q. What advanced computational models predict the environmental distribution of this compound?
- QSAR Modeling : Apply EPI Suite to estimate log Kow (octanol-water partition coefficient) and biodegradability. Predicted log Kow ~3.5 aligns with experimental bioaccumulation data .
- Fugacity Modeling : Use Level III fugacity models to simulate compartmental distribution (air, water, soil). Sensitivity analyses reveal temperature and organic carbon content as key variables affecting soil adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
